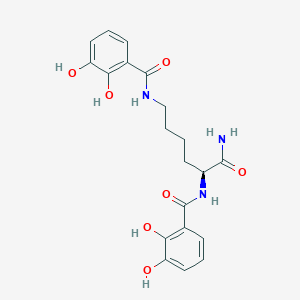

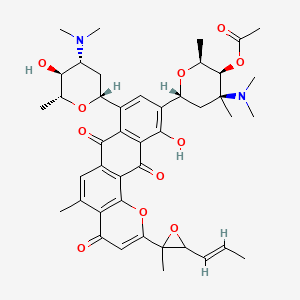

9,11-Dideoxy-11alpha,9alpha-epoxymethanoprostaglandin F2alpha, solution, 10 mg/mL in methyl acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

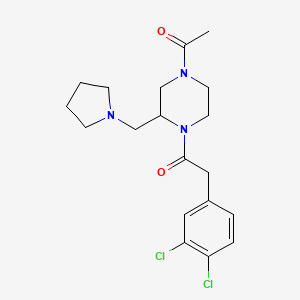

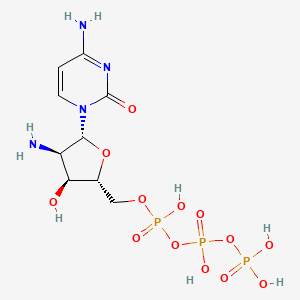

A stable prostaglandin endoperoxide analog which serves as a thromboxane mimetic. Its actions include mimicking the hydro-osmotic effect of VASOPRESSIN and activation of TYPE C PHOSPHOLIPASES. (From J Pharmacol Exp Ther 1983; 224(1): 108-117; Biochem J 1984; 222(1):103-110)

Applications De Recherche Scientifique

Vascular Responses and Diabetes-Related Dysfunctions

The thromboxane A2 analogue U46619, chemically known as 9,11-dideoxy-11alpha,9alpha-epoxymethanoprostaglandin F2alpha, has been extensively studied for its effects on vascular functions, particularly under conditions mimicking diabetes. Research shows that U46619 can induce concentration-dependent increases in contraction within mouse aorta, an effect that is significantly enhanced under high-glucose conditions. This hyperactivation is associated with potential aortic dysfunction in diabetes, driven by an alteration in phosphatidylinositol turnover and an increase in diacylglycerol (DG) accumulation. This process involves the activation of protein kinase C (PKC) and DG kinase, suggesting a complex interplay of enzymatic activities under diabetic conditions (Nobe et al., 2003).

Glibenclamide and Vasoconstriction Inhibition

Glibenclamide, a sulfonylurea used to treat Type 2 diabetes, has been found to inhibit thromboxane-mediated contractions in bovine coronary arteries and rabbit aortas induced by U46619. This inhibition is not attributed to its effects on vascular K(ATP) channels but rather to a direct blockade of the vascular smooth muscle cell thromboxane receptor, indicating a novel mechanism of action for glibenclamide in mitigating cardiovascular complications associated with diabetes (Pfister et al., 2004).

Chronic Hypoxia and Vascular Reactivity

Chronic hypoxia has been shown to differentially alter the responses of rat large pulmonary arteries and veins to vasoactive agents like U46619. While maximal responses remain unchanged in hypoxic conditions, the sensitivity of pulmonary arteries to U46619 increases, suggesting that chronic hypoxia can lead to selective changes in the reactivity of pulmonary vessels, which could have implications for understanding pulmonary hypertension and other hypoxia-related vascular disorders (Lal et al., 1999).

Propriétés

Formule moléculaire |

C21H34O4 |

|---|---|

Poids moléculaire |

350.5 g/mol |

Nom IUPAC |

(Z)-7-[(5S,6R)-6-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxabicyclo[2.2.1]heptan-5-yl]hept-5-enoic acid |

InChI |

InChI=1S/C21H34O4/c1-2-3-6-9-17(22)12-13-19-18(16-14-20(19)25-15-16)10-7-4-5-8-11-21(23)24/h4,7,12-13,16-20,22H,2-3,5-6,8-11,14-15H2,1H3,(H,23,24)/b7-4-,13-12+/t16?,17-,18-,19+,20?/m0/s1 |

Clé InChI |

LQANGKSBLPMBTJ-REGKDVDGSA-N |

SMILES isomérique |

CCCCC[C@@H](/C=C/[C@@H]1[C@H](C2CC1OC2)C/C=C\CCCC(=O)O)O |

SMILES |

CCCCCC(C=CC1C2CC(C1CC=CCCCC(=O)O)CO2)O |

SMILES canonique |

CCCCCC(C=CC1C2CC(C1CC=CCCCC(=O)O)CO2)O |

Synonymes |

(15S)-Hydroxy-11 alpha, 9 alpha-(epoxymethano)prosta-5Z, 13E-dienoic Acid (15S)hydroxy-9alpha,11alpha-(epoxymethano)prosta-5,13-dienoic acid 11 alpha,9 alpha Epoxymethano PGH2 11 alpha,9 alpha-Epoxymethano PGH2 15-Hydroxy-11 alpha,9 alpha-(epoxymethano)prosta-5,13-dienoic Acid 9,11 epoxymethano PGH2 9,11-Dideoxy-11 alpha,9 alpha-epoxymethanoprostaglandin F2 alpha 9,11-Dideoxy-11 alpha,9-alpha-epoxymethano-PGF2 alpha 9,11-epoxymethano-PGH2 U 44619 U 46619 U-44619 U-46619 U44619 U46619 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(4-Chlorophenoxy)methyl]-3-(4-chlorophenyl)-3-(imidazol-1-ylmethyl)-2-methyl-1,2-oxazolidine](/img/structure/B1255185.png)

![[(1R,2S,7R,8aR)-7-hydroxy-1,8a-dimethyl-6-oxo-7-(3-oxoprop-1-en-2-yl)-2,8-dihydro-1H-naphthalen-2-yl] (2E,4E,6S)-6-methylocta-2,4-dienoate](/img/structure/B1255193.png)